molecular formula C12H10FNO B12343999 5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine

Cat. No.: B12343999
M. Wt: 203.21 g/mol
InChI Key: MQDRDUGRJMKMSG-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a fluorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-5-methylphenyl isocyanate and 2-hydroxypyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine involves its interaction with molecular targets, such as enzymes or receptors. The fluorinated methylphenyl group can enhance binding affinity and specificity, while the hydroxyl group may participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylphenyl isocyanate: A related compound with an isocyanate group instead of a hydroxyl group.

    5-Fluoro-2-methylphenyl isocyanate: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine is unique due to the presence of both a fluorinated methylphenyl group and a hydroxyl group on the pyridine ring

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

3-(2-fluoro-5-methylphenyl)-3H-pyridin-6-one

InChI

InChI=1S/C12H10FNO/c1-8-2-4-11(13)10(6-8)9-3-5-12(15)14-7-9/h2-7,9H,1H3

InChI Key

MQDRDUGRJMKMSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2C=CC(=O)N=C2

Origin of Product

United States

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